
m-Trifluoromethoxybenzophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(3-(trifluoromethoxy)phenyl)methanone is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the chlorination/fluorination sequence, where trichloromethyl aryl ethers are produced without isolation and then converted in situ into the final trifluoromethyl aryl ethers . This method ensures high yield and purity of the desired product.
Industrial Production Methods: Industrial production of this compound often employs advanced fluorination techniques to ensure the efficient incorporation of the trifluoromethoxy group. The use of specialized reagents and catalysts is crucial to achieve the desired chemical transformation on a large scale .
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl(3-(trifluoromethoxy)phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group into alcohols.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethoxy-substituted alcohols, ketones, and various substituted aromatic compounds .
Applications De Recherche Scientifique
Phenyl(3-(trifluoromethoxy)phenyl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of Phenyl(3-(trifluoromethoxy)phenyl)methanone involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s stability and lipophilicity, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
- Phenyl(4-(trifluoromethoxy)phenyl)methanone
- Phenyl(2-(trifluoromethoxy)phenyl)methanone
- Phenyl(3-(trifluoromethyl)phenyl)methanone
Comparison: Phenyl(3-(trifluoromethoxy)phenyl)methanone is unique due to the position of the trifluoromethoxy group on the aromatic ring. This positioning influences its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific applications in pharmaceuticals and agrochemicals .
Propriétés
Formule moléculaire |
C14H9F3O2 |
|---|---|
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
phenyl-[3-(trifluoromethoxy)phenyl]methanone |
InChI |
InChI=1S/C14H9F3O2/c15-14(16,17)19-12-8-4-7-11(9-12)13(18)10-5-2-1-3-6-10/h1-9H |
Clé InChI |
PXISKNBVIQYDFK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


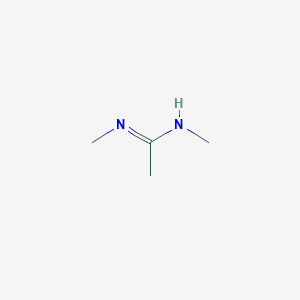
![{4-[(Z)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B14140422.png)

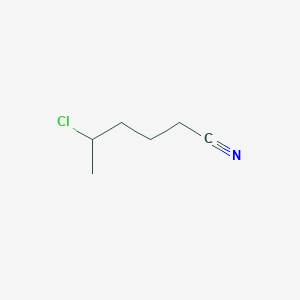
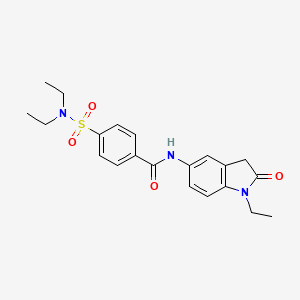

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B14140445.png)

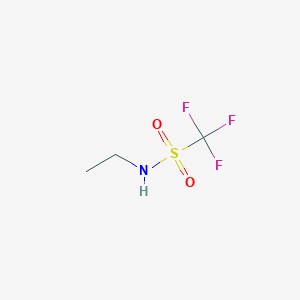
![4-({(2E)-3-[3-chloro-5-methoxy-4-(propan-2-yloxy)phenyl]-2-cyanoprop-2-enoyl}amino)benzoic acid](/img/structure/B14140462.png)
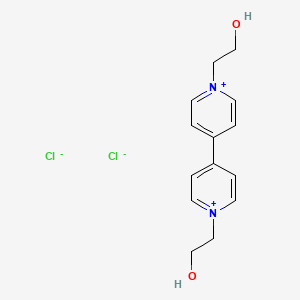
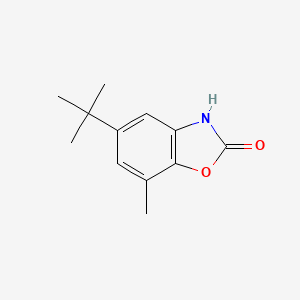
![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B14140491.png)
![N-(2-chlorophenyl)-2-[3-(2-methylpropyl)-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl]sulfanylacetamide](/img/structure/B14140495.png)
